molecular formula C10H5BrFNO3 B1474902 8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid CAS No. 1065093-62-0

8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid

Cat. No.: B1474902
CAS No.: 1065093-62-0
M. Wt: 286.05 g/mol
InChI Key: PYLPYUFSELJLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This multifunctional quinoline derivative serves as a key synthon in medicinal chemistry, particularly for constructing complex molecules with potential biological activity. Its core structure features a bromine atom at the 8-position and a fluorine atom at the 5-position, which are known to significantly influence the electronic properties and binding affinity of the quinoline scaffold, making it a valuable precursor for drug discovery programs. The primary research application of this compound is as a advanced intermediate in the synthesis of fluoroquinolone-based antibacterial agents . The strategic incorporation of halogen atoms (bromine and fluorine) on the quinoline core is a well-established strategy for enhancing biological activity and overcoming microbial resistance . The bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom can improve metabolic stability and membrane permeability. Furthermore, the 4-hydroxy-3-carboxylic acid motif is a critical pharmacophore that enables chelation with metal ions and interaction with enzymatic targets such as bacterial DNA gyrase and topoisomerase IV . Beyond antimicrobial research, this compound holds significant value in other therapeutic areas. Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer properties by inducing apoptosis and disrupting mitochondrial function in various cancer cell lines . The compound's structural features also make it suitable for developing antifungal agents , metal chelators for neurodegenerative disease research , and potential antiviral compounds . Researchers will find this building block particularly useful for structure-activity relationship (SAR) studies and for creating hybrid molecules with enhanced pharmacological profiles. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLPYUFSELJLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits significant inhibitory effects on various enzymes, which are crucial for cellular functions. Its bromine and fluorine substitutions enhance binding affinity to enzyme active sites, leading to effective inhibition of enzyme activity, particularly in cancer cells .
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular processes and modulating oxidative stress pathways. This mechanism is critical for its anticancer properties.
  • Antimicrobial Activity : The compound demonstrates broad-spectrum antimicrobial properties, making it effective against various bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its efficacy as an antimicrobial agent .

Therapeutic Applications

The therapeutic potential of this compound extends across multiple domains:

  • Anticancer Agent : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines. For instance, it has been noted for its effectiveness against breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Agent : Its antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .
  • Metal Chelation : The compound also exhibits metal-chelating properties, which can be beneficial in neuroprotection and managing conditions related to metal toxicity .

Comparative Analysis

A comparative analysis with similar compounds reveals the enhanced biological activity of this compound:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
8-Bromo-5-fluoro-4-hydroxyquinolineHighModerateEnzyme inhibition, apoptosis induction
8-Fluoro-4-hydroxyquinolineModerateLowAntioxidant properties
5-Bromo-8-hydroxyquinolineLowHighMembrane disruption
5-Fluoro-8-hydroxyquinolineModerateModerateEnzyme inhibition

This table illustrates that the dual substitution of bromine and fluorine in 8-Bromo-5-fluoro-4-hydroxyquinoline enhances both its anticancer and antimicrobial activities compared to its analogs.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with 8-Bromo-5-fluoro-4-hydroxyquinoline resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations .
  • Antimicrobial Studies : Another investigation reported that the compound exhibited considerable antibacterial activity against Pseudomonas aeruginosa, showing inhibition zones comparable to standard antibiotics .
  • Neuroprotective Potential : Research into the metal-chelating properties of 8-Bromo-5-fluoro-4-hydroxyquinoline suggested its potential use in treating neurodegenerative disorders by mitigating metal-induced toxicity .

Scientific Research Applications

The compound exhibits several notable biological activities, primarily attributed to its structural features, including:

  • Enzyme Inhibition : It demonstrates significant inhibitory effects on various enzymes, which are vital for cellular functions. The presence of bromine and fluorine enhances its binding affinity to enzyme active sites, particularly in cancer cells.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular processes and modulating oxidative stress pathways.
  • Antimicrobial Activity : The compound has shown broad-spectrum antimicrobial properties, effective against various bacterial strains due to its ability to disrupt bacterial cell membranes.

Therapeutic Applications

The therapeutic potential of 8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid spans several domains:

  • Anticancer Agent : It has been evaluated for anticancer properties, showing promise in inhibiting tumor growth across various cancer cell lines. For example, it effectively targets breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Agent : The compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.
  • Metal Chelation : Its metal-chelating properties may be beneficial in neuroprotection and managing conditions related to metal toxicity.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with 8-Bromo-5-fluoro-4-hydroxy-quinoline resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations.
  • Antimicrobial Studies : Another investigation reported that the compound exhibited considerable antibacterial activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics.
  • Neuroprotective Potential : Research into its metal-chelating properties suggested potential use in treating neurodegenerative disorders by mitigating metal-induced toxicity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Functional Groups Key Differences
8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid (Target) Br (C8), F (C5), OH (C4) Carboxylic acid (C3) Reference compound for comparison.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) Br (C8), OH (C4) Ester (C3) Ester group reduces polarity; higher lipophilicity vs. carboxylic acid.
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6) Br (C8), Cl (C4), F (C5) Ester (C3), Cl (C4) Chlorine at C4 vs. hydroxyl in target; increased steric hindrance and lipophilicity.
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Br (C7), F (C6), CH3 (C5), cyclopropyl (N1) Carboxylic acid (C3), oxo (C4) Substituent positions (Br at C7, F at C6) and cyclopropyl group alter conformation.
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9) Br (C8), OH (C4), CF3 (C2) Trifluoromethyl (C2) CF3 at C2 introduces strong electron-withdrawing effects; no carboxylic acid.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) .
  • Melting Points: Hydroxyl and carboxylic acid groups contribute to higher melting points in the target vs. target likely >250°C) .
  • Acidity : The hydroxyl (C4) and carboxylic acid (C3) groups make the target compound more acidic than chlorinated analogs (e.g., Cl at C4 in CAS 1260650-59-6) .

Data Tables

Table 1: Substituent Positions and Functional Groups

Compound Br Position F Position C4 Group C3 Group
Target Compound 8 5 OH Carboxylic acid
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8 OH Ester
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 8 5 Cl Ester
7-Bromo-1-cyclopropyl-6-fluoro... 7 6 Oxo Carboxylic acid

Table 2: Physicochemical Properties

Compound Melting Point (°C) Water Solubility LogP
Target Compound >250* Moderate ~1.5 (estimated)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 180–185 Low ~2.8
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Not reported Very low ~3.2

*Estimated based on hydroxyl/carboxylic acid analogs.

Q & A

Q. What synthetic strategies are recommended for preparing 8-bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

  • Bromination and fluorination : Selective bromination at the 8-position and fluorination at the 5-position using reagents like N-bromosuccinimide (NBS) or fluorinating agents (e.g., Selectfluor®).
  • Cyclization : Formation of the quinoline ring via Gould-Jacobs or Friedländer reactions, followed by hydrolysis to introduce the carboxylic acid group at the 3-position .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water) or chromatography for intermediates .

Q. How do structural motifs (e.g., bromine, fluorine, hydroxy groups) influence the compound's reactivity?

  • Bromine (8-position) : Enhances electrophilic substitution reactions and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Fluorine (5-position) : Increases metabolic stability and modulates electronic effects (e.g., electron-withdrawing) to influence binding affinity in biological systems.
  • Hydroxy group (4-position) : Participates in hydrogen bonding, affecting solubility and interactions with metal ions or enzymes .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity.
  • HPLC-MS : Validates molecular weight and detects trace impurities.
  • X-ray crystallography : Resolves spatial arrangements of substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed during synthesis?

Regioselectivity is influenced by:

  • Directing groups : The hydroxy group at the 4-position directs electrophilic substitution to the 8-position.
  • Reaction conditions : Controlled temperature (e.g., 0–25°C) and stoichiometric ratios minimize side products. Microwave-assisted synthesis improves yields for fluorination .

Q. What methodologies resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.
  • Structural analogs : Compare activity of positional isomers (e.g., 6-bromo vs. 8-bromo derivatives) to isolate substituent effects. For example, 8-bromo derivatives show higher anticancer activity than 6-bromo analogs due to spatial alignment with target proteins .

Q. How can computational modeling optimize SAR for this compound in drug design?

  • Docking studies : Use software (e.g., AutoDock) to predict interactions with targets like DNA gyrase or topoisomerase IV.
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity. Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to stabilize polymorphs with higher aqueous solubility .

Key Considerations for Experimental Design

  • Safety : Despite limited hazard data, handle with PPE (gloves, goggles) due to potential irritancy from carboxylic acid and halogenated groups .
  • Stability : Store in anhydrous conditions to prevent hydrolysis of the ester or acid groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid

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